4-(Tert-butyl)-2-chloro-6-methylphenol

Catalog No.
S14229794
CAS No.
M.F
C11H15ClO
M. Wt
198.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-butyl)-2-chloro-6-methylphenol

Product Name

4-(Tert-butyl)-2-chloro-6-methylphenol

IUPAC Name

4-tert-butyl-2-chloro-6-methylphenol

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

InChI

InChI=1S/C11H15ClO/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,13H,1-4H3

InChI Key

OFEFPFXMIUUNBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C(C)(C)C

4-(Tert-butyl)-2-chloro-6-methylphenol, also known as 2-chloro-4-tert-butyl-6-methylphenol, is an organic compound characterized by its aromatic structure, which includes a tert-butyl group, a chlorine atom, and a methyl group attached to a phenolic ring. The molecular formula of this compound is C11H15ClOC_{11}H_{15}ClO, and it features a hydroxyl (-OH) group that imparts phenolic properties. The presence of the tert-butyl group enhances its hydrophobic characteristics, while the chlorine atom contributes to its reactivity and potential biological activity.

Typical for phenolic compounds. These include:

  • Electrophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Oxidation Reactions: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.
  • Rearrangements: Under specific conditions, the tert-butyl group may rearrange or migrate during certain reactions.

Research indicates that 4-(tert-butyl)-2-chloro-6-methylphenol exhibits significant biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting activity against various bacterial strains.
  • Antioxidant Properties: Its structure allows it to act as a free radical scavenger.
  • Potential Anticancer Activity: Some studies suggest that similar compounds may inhibit cancer cell proliferation.

The synthesis of 4-(tert-butyl)-2-chloro-6-methylphenol can be achieved through several methods:

  • Direct Chlorination: Chlorination of 2-tert-butyl-6-methylphenol using chlorine gas or chlorinating agents in the presence of a catalyst.
  • Nucleophilic Substitution: Starting from 4-tert-butylphenol, chlorination can occur at the ortho position using chlorinating agents.
  • Solid Phase Reaction: A method involving the reaction of tert-butyl-substituted phenols with chlorinated aromatic compounds under specific conditions, as reported in some literature sources .

The applications of 4-(tert-butyl)-2-chloro-6-methylphenol span various fields:

  • Industrial Uses: Utilized in the production of resins and plastics due to its stability and hydrophobic nature.
  • Pharmaceuticals: Potentially used in drug formulations for its biological activity.
  • Agriculture: Investigated for use as a herbicide or fungicide due to its antimicrobial properties.

Interaction studies involving 4-(tert-butyl)-2-chloro-6-methylphenol have focused on:

  • Molecular Docking Studies: Assessing how this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways.
  • In Vitro Assays: Evaluating its effectiveness against pathogens and cancer cells in laboratory settings.

Several compounds share structural similarities with 4-(tert-butyl)-2-chloro-6-methylphenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-4-methylphenolChlorine at the ortho position; no tert-butyl groupSimpler structure, less hydrophobic
4-Tert-butylphenolTert-butyl group present; no chlorineHigher hydrophobicity, used as a solvent
2-Chloro-6-isopropylphenolIsopropyl instead of tert-butyl; chlorine presentDifferent alkyl substituent affecting properties
4-(Tert-butyl)-2,6-dimethylphenolTwo methyl groups; similar tert-butyl structureEnhanced steric hindrance affecting reactivity

These compounds exhibit varying biological activities and physical properties, highlighting the unique characteristics of 4-(tert-butyl)-2-chloro-6-methylphenol within this chemical family.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

198.0811428 g/mol

Monoisotopic Mass

198.0811428 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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